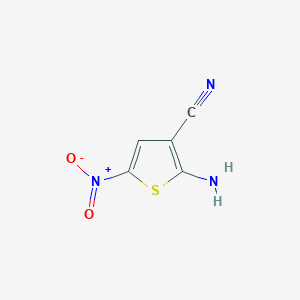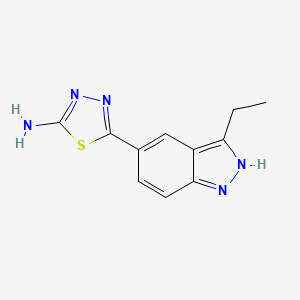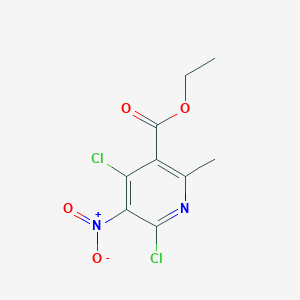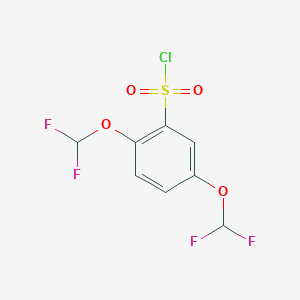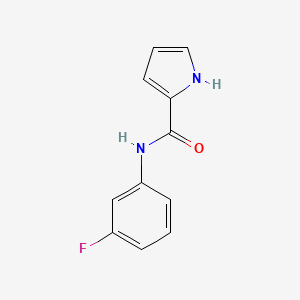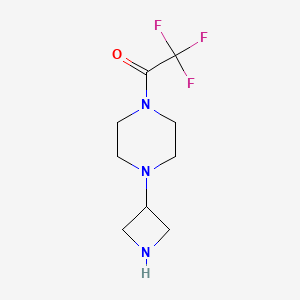
1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone
描述
1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone is a synthetic compound characterized by its unique structure, which includes an azetidine ring, a piperazine ring, and a trifluoroethanone moiety
准备方法
The synthesis of 1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring is synthesized through cyclization reactions.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions.
Trifluoroethanone Addition:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
化学反应分析
1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
作用机制
The mechanism of action of 1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity .
相似化合物的比较
1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone can be compared with similar compounds, such as:
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride: This compound shares structural similarities but differs in its pyrimidine moiety, leading to distinct chemical and biological properties.
(4-(Azetidin-3-yl)piperazin-1-yl)(phenyl)methanone hydrochloride: Another structurally related compound with a phenyl group, which influences its reactivity and applications.
The uniqueness of this compound lies in its trifluoroethanone group, which imparts specific chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .
属性
分子式 |
C9H14F3N3O |
|---|---|
分子量 |
237.22 g/mol |
IUPAC 名称 |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H14F3N3O/c10-9(11,12)8(16)15-3-1-14(2-4-15)7-5-13-6-7/h7,13H,1-6H2 |
InChI 键 |
NIKZMPSTOUQDQL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2CNC2)C(=O)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
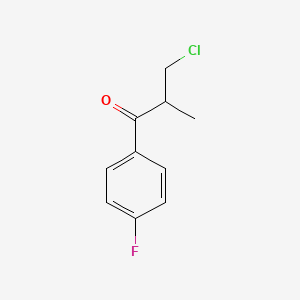

![6-Methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8680643.png)
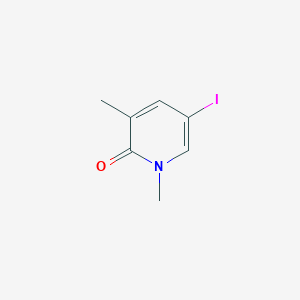
![2-{4-[(3S)-1-(tert-butoxycarbonyl)piperidin-3-yl]phenyl}-2H-indazole-7-carboxylic acid](/img/structure/B8680659.png)
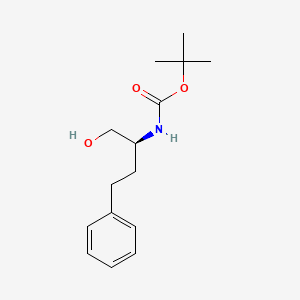
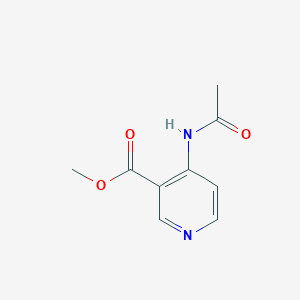
![3-Iodo-2-phenyl-pyrano[2,3-b]pyridin-4-one](/img/structure/B8680672.png)
